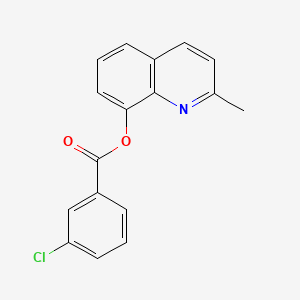
3-Clorobenzoato de 2-metilquinolin-8-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinolin-8-yl 3-chlorobenzoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry due to their unique structural and chemical properties .
Aplicaciones Científicas De Investigación
2-Methylquinolin-8-yl 3-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing various pharmacologically active compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: Employed in the synthesis of dyes and pigments
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence several biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of quinoline derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 3-chlorobenzoate typically involves the esterification of 2-methylquinolin-8-ol with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is heated to around 80°C to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for 2-Methylquinolin-8-yl 3-chlorobenzoate are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylquinolin-8-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzoate moiety can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-methylquinolin-8-ol and 3-chlorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 2-methylquinolin-8-ol and 3-chlorobenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylquinolin-8-yl 2-chlorobenzoate
- Quinolin-8-yl 4-chlorobenzoate
- 2-Chloro-8-methylquinoline-3-carbaldehyde
Uniqueness
2-Methylquinolin-8-yl 3-chlorobenzoate is unique due to the specific positioning of the methyl and chloro groups, which can influence its reactivity and biological activity. The presence of the 3-chlorobenzoate moiety can also impart distinct chemical properties compared to other quinoline derivatives .
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-8-9-12-4-3-7-15(16(12)19-11)21-17(20)13-5-2-6-14(18)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKVMZUVWYHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2517515.png)
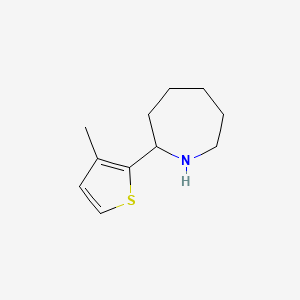
![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)
![N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2517523.png)
![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)
![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)
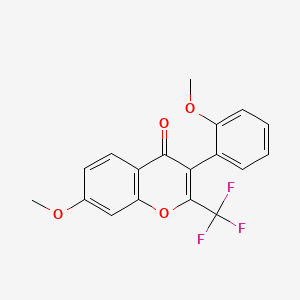
![1-[(2-Methylphenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2517529.png)
![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)
![tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
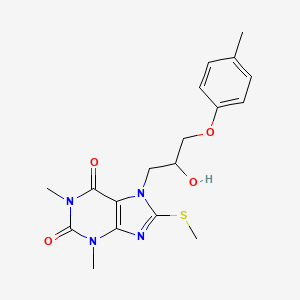
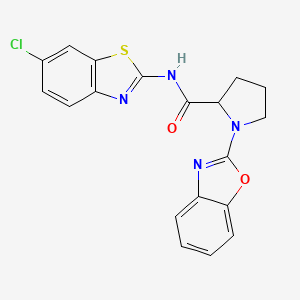
![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)
